Spectroscopic data of 4-Chloro-N-phenylbenzene-1-sulfinamide (NMR, IR, MS)
Spectroscopic data of 4-Chloro-N-phenylbenzene-1-sulfinamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N-phenylbenzene-1-sulfinamide
Introduction
4-Chloro-N-phenylbenzene-1-sulfinamide is a member of the sulfinamide class of organosulfur compounds, which are of significant interest in medicinal chemistry and asymmetric synthesis. The stereogenic sulfur center in sulfinamides makes them valuable chiral auxiliaries and building blocks for the synthesis of biologically active molecules.[1][2] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for a complete assignment of the molecular structure.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for 4-Chloro-N-phenylbenzene-1-sulfinamide, based on the analysis of its sulfonamide analog and known substituent effects.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Chloro-N-phenylbenzene-1-sulfinamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.7 - 7.8 | d | ~8.5 | 2H | Aromatic Protons (ortho to -S(O)NH-) |
| ~7.4 - 7.5 | d | ~8.5 | 2H | Aromatic Protons (ortho to -Cl) |
| ~7.2 - 7.3 | t | ~7.5 | 2H | Aromatic Protons (meta to -NH-) |
| ~7.0 - 7.1 | t | ~7.5 | 1H | Aromatic Proton (para to -NH-) |
| ~6.9 - 7.0 | d | ~7.5 | 2H | Aromatic Protons (ortho to -NH-) |
| ~8.5 - 9.5 | br s | - | 1H | NH Proton |
Note: The exact chemical shift of the NH proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Chloro-N-phenylbenzene-1-sulfinamide
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic Carbon (C-S) |
| ~140 | Aromatic Carbon (C-Cl) |
| ~138 | Aromatic Carbon (C-N) |
| ~129 | Aromatic Carbons (CH) |
| ~128 | Aromatic Carbons (CH) |
| ~125 | Aromatic Carbons (CH) |
| ~121 | Aromatic Carbons (CH) |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra of the title compound.
Instrumentation:
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A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
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Accurately weigh 5-10 mg of 4-Chloro-N-phenylbenzene-1-sulfinamide.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition Parameters:
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~16 ppm.
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64, depending on sample concentration.
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-
¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
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Spectral Width: ~240 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Interpretation and Expected Differences for the Sulfinamide
The key difference between a sulfinamide and a sulfonamide lies in the oxidation state of the sulfur atom. This has a direct impact on the electronic environment and, consequently, the NMR spectra.
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Chirality: The sulfur atom in 4-Chloro-N-phenylbenzene-1-sulfinamide is a stereocenter. While this may not be immediately apparent in the standard ¹H or ¹³C NMR spectra of the racemate, if the molecule contains other chiral centers or is placed in a chiral environment, diastereotopic effects could be observed.
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Chemical Shifts: The electron-withdrawing effect of the sulfinyl group (-S(O)-) is less pronounced than that of the sulfonyl group (-SO₂-). Therefore, the protons and carbons on the 4-chlorophenyl ring are expected to be slightly more shielded (shifted to a lower ppm value) in the sulfinamide compared to the corresponding sulfonamide.
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NH Proton: The chemical shift of the NH proton can be a useful diagnostic tool. It is often broad and its position is sensitive to solvent, temperature, and concentration. In some cases, coupling to the nitrogen atom may be observed.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.
Representative IR Absorption Data
The following table lists the characteristic IR absorption bands expected for 4-Chloro-N-phenylbenzene-1-sulfinamide.
Table 3: Representative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3300 | Medium, Sharp | N-H Stretch |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~1580-1600 | Medium | C=C Aromatic Stretch |
| ~1450-1500 | Strong | C=C Aromatic Stretch |
| ~1050-1100 | Strong | S=O Stretch |
| ~1080-1090 | Strong | C-Cl Stretch |
| ~900-950 | Strong | S-N Stretch |
Experimental Protocol for FT-IR Data Acquisition
Instrumentation:
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A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Record a background spectrum.
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Place a small amount of the solid 4-Chloro-N-phenylbenzene-1-sulfinamide sample directly onto the ATR crystal.
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Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
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Record the sample spectrum.
Data Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
Workflow for FT-IR Analysis
Caption: Step-by-step workflow for acquiring an FT-IR spectrum using an ATR accessory.
Interpretation and Key Differentiating Features
The most significant feature in the IR spectrum for distinguishing the sulfinamide from the sulfonamide is the S=O stretching vibration.
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S=O Stretch: Sulfinamides typically show a single, strong absorption band for the S=O stretch in the region of 1050-1100 cm⁻¹. In contrast, sulfonamides exhibit two distinct and strong bands corresponding to the asymmetric (~1300-1350 cm⁻¹) and symmetric (~1150-1180 cm⁻¹) stretching of the SO₂ group.[3] The absence of the higher frequency band is a clear indication of the sulfinamide functionality.
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N-H Stretch: A medium to sharp band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration.[4] Its position and shape can be influenced by hydrogen bonding in the solid state.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 268.0200 |
| [M+Na]⁺ | 290.0020 |
Note: The molecular formula of 4-Chloro-N-phenylbenzene-1-sulfinamide is C₁₂H₁₀ClNO₂S. The calculated m/z values are for the most abundant isotopes.
Experimental Protocol for ESI-MS Data Acquisition
Instrumentation:
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A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Sample Preparation:
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
Data Acquisition Parameters:
-
Ionization Mode: ESI, positive or negative.
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Mass Range: m/z 50-500.
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Capillary Voltage: 3-4 kV.
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Source Temperature: 100-150 °C.
Workflow for Mass Spectrometry Analysis
Caption: A generalized workflow for molecular weight determination by ESI-MS.
Interpretation and Expected Fragmentation
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Molecular Ion: The most crucial piece of information from the mass spectrum is the molecular ion peak. For 4-Chloro-N-phenylbenzene-1-sulfinamide, the expected nominal mass is 267 g/mol . In ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at m/z 268. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak) and one sulfur atom (a small M+2 peak).
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Distinction from Sulfonamide: The molecular weight of the corresponding sulfonamide (C₁₂H₁₀ClNO₃S) is 283 g/mol . The 16-mass unit difference is a definitive way to distinguish between the two compounds using mass spectrometry.
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Fragmentation: Common fragmentation pathways for this class of compounds may involve the cleavage of the S-N bond, the S-C bond, or the loss of SO. Analysis of these fragment ions can provide further confirmation of the structure.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 4-Chloro-N-phenylbenzene-1-sulfinamide. While direct experimental data for this specific molecule is sparse, a thorough understanding of the spectroscopic properties of the closely related sulfonamide analog, combined with a knowledge of the influence of the sulfinamide functional group, allows for a confident prediction and interpretation of the expected spectral data. This guide provides the necessary protocols and expert insights to enable researchers in the fields of chemical synthesis and drug development to confidently identify and characterize this important class of molecules.
References
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A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
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Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Charles University. [Link]
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Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]
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4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444. PubChem. [Link]
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Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Supporting Information. [Link]
